2-(3-Phenoxyphenyl)propanoate

Description

Historical Trajectories and Evolution of Research on Arylalkanoic Acid Derivatives

The journey of arylalkanoic acid derivatives, the class to which 2-(3-phenoxyphenyl)propanoate belongs, is a significant chapter in the history of medicinal chemistry. nih.gov This class of compounds represents the largest group of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Their development marked a pivotal shift in the management of pain and inflammation.

The research into arylalkanoic acids gained momentum with the aim of discovering compounds with potent anti-inflammatory effects but with a more favorable side-effect profile compared to earlier drugs. This led to the exploration of various subclasses, including arylacetic acids and 2-arylpropionic acids (profens), the latter of which includes this compound. nih.gov The core concept behind their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins (B1171923)—key mediators of inflammation. nih.govnih.gov

Over the years, research has evolved from synthesizing and screening a vast number of derivatives to understanding their structure-activity relationships. researchgate.net This deeper understanding has allowed for the refinement of molecular structures to enhance efficacy and modulate selectivity towards different COX isoforms (COX-1 and COX-2). nih.govnih.gov The exploration of different aryl and alkyl substitutions on the alkanoic acid backbone has been a central theme in this research trajectory.

Systematic Nomenclature and Structural Representation within Chemical Informatics

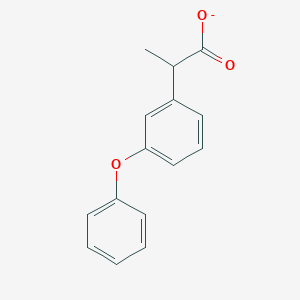

The precise identification of a chemical compound is fundamental in scientific communication. For this compound, its systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-(3-phenoxyphenyl)propanoic acid . nih.gov This name explicitly describes its molecular structure: a propanoic acid backbone substituted at the second carbon atom with a 3-phenoxyphenyl group. chemicalbook.comhmdb.ca

In the realm of chemical informatics, various notations are used to represent the molecule in a machine-readable format. These include:

SMILES (Simplified Molecular-Input Line-Entry System): A common representation for this compound is CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O. nih.gov This string encodes the connectivity of the atoms in the molecule.

InChI (International Chemical Identifier): The InChI provides a more standardized and layered representation. For 2-(3-phenoxyphenyl)propanoic acid, it is InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17). nih.gov

These standardized identifiers are crucial for unambiguous database searching and computational analysis. The compound is also known by various synonyms, including Fenoprofen (B1672519). nih.govchemicalbook.comcymitquimica.com

| Property | Value |

| IUPAC Name | 2-(3-phenoxyphenyl)propanoic acid |

| Molecular Formula | C15H14O3 |

| Canonical SMILES | CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O |

| InChI | InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17) |

| InChIKey | KRIZUPBGBVJEFO-UHFFFAOYSA-N |

Classification and Significance within Contemporary Medicinal and Synthetic Chemistry

In contemporary medicinal chemistry, this compound is classified as a non-steroidal anti-inflammatory drug (NSAID) and belongs to the subclass of 2-arylpropionic acids, commonly known as "profens". nih.govnih.gov Its significance lies in its ability to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins which are mediators of inflammation and pain. nih.gov It is known to inhibit both COX-1 and COX-2 isoforms. nih.govnih.gov

From a synthetic chemistry perspective, this compound serves as a valuable scaffold and an intermediate for the creation of more complex molecules. yakhak.org The synthesis of this compound and its derivatives has been a subject of extensive research, with various methods being developed and optimized. prepchem.comprepchem.comgoogle.comrasayanjournal.co.in These synthetic routes often involve key reactions such as the esterification of 3-hydroxyacetophenone followed by a series of transformations to introduce the propionic acid moiety. chemicalbook.com The development of efficient and environmentally friendly synthetic processes for this class of compounds remains an active area of investigation. rasayanjournal.co.in

The structure of this compound, featuring a chiral center at the second carbon of the propanoic acid chain, also presents opportunities for stereoselective synthesis and the investigation of the differential biological activities of its enantiomers. ligandbook.org

Rationale and Scope of Current Research Endeavors on the Chemical Compound

Current research on this compound and its derivatives is multifaceted. A significant area of focus is the development of new formulations and delivery systems to enhance its therapeutic properties. This includes the synthesis of prodrugs and various ester derivatives to improve its pharmacokinetic profile. evitachem.comgoogle.com For instance, the synthesis of its methyl and isopropyl esters has been explored. prepchem.comevitachem.com

Another avenue of research involves the complexation of this compound with metal ions, such as copper(II), to create new chemical entities with potentially enhanced anti-inflammatory and analgesic properties, and possibly reduced side effects. researchgate.netresearchgate.net Studies on these complexes involve detailed physicochemical characterization using techniques like FTIR and EPR spectroscopy. researchgate.net

Furthermore, the core structure of this compound continues to be a template for the design of new bioactive molecules. Researchers are exploring how modifications to the phenoxyphenyl group and the propanoic acid side chain can lead to compounds with novel biological activities, extending beyond its traditional anti-inflammatory role. yakhak.orgevitachem.com The synthesis and evaluation of various derivatives remain a key strategy in the quest for new therapeutic agents. yakhak.org

Physicochemical and Spectral Data

| Property | Value | Source |

| Molecular Weight | 242.27 g/mol | chemicalbook.comcymitquimica.com |

| Physical Form | Oil or solid | chemicalbook.comcymitquimica.com |

| Boiling Point | 168-171 °C at 0.11 mm Hg | chemicalbook.com |

| pKa | 4.5 (at 25 °C) | chemicalbook.com |

| Water Solubility | 0.1 g/L (at 37 °C) | chemicalbook.com |

| Spectral Data | Observations |

| ¹H NMR (CDCl₃) | δ 1.48 (d, 3H), 3.71 (q, 1H), 6.85-7.34 (m, 9H), 10.42 (s, 1H) rasayanjournal.co.in |

| ¹³C NMR (CDCl₃) | δ 18.00, 45.18, 117.46, 118.20, 118.94, 122.33, 123.35, 129.74, 129.85, 141.63, 156.89, 157.45, 180.54 rasayanjournal.co.in |

| FT-IR (cm⁻¹) | 3064.29, 3039.67, 2982.13, 2938.52, 1711.80, 1244.51, 1163.79, 1072.53 rasayanjournal.co.in |

| Mass Spectrometry | (M-H)⁻: 241.1, M⁺: 242.27 rasayanjournal.co.in |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJGLLICXDHJDY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 2 3 Phenoxyphenyl Propanoate

Diverse Synthetic Routes and Strategies for the Core Scaffold

The construction of the 2-(3-phenoxyphenyl)propanoate core scaffold can be achieved through various synthetic blueprints, ranging from traditional multi-step sequences to modern, intensified protocols.

Multi-step synthesis provides a reliable, albeit often lengthy, pathway to construct the target molecule from readily available precursors. These routes allow for the isolation and purification of intermediates, ensuring high purity in the final product. A common strategy involves building the molecule sequentially, introducing key functional groups step-by-step.

For instance, the synthesis of 2-(3-phenoxyphenyl)propionic acid can be initiated from α-(3-phenoxyphenyl)-acetic acid diethyl ester. google.com This precursor is reacted with diethyl carbonate to form an α-methyl-α-(3-phenoxyphenyl)-malonic acid diethyl ester intermediate. google.com Subsequent hydrolysis and partial decarboxylation, typically achieved by heating in an aqueous alcoholic solution with an alkali hydroxide (B78521), yields the desired 2-(3-phenoxyphenyl)propionic acid. google.com Another documented synthetic step for a related ester involves the reductive treatment of a precursor like methyl 2-phenylthio-2-(3-phenoxyphenyl)propionate with zinc powder in refluxing acetic acid to yield methyl 2-(3-phenoxyphenyl)propionate. prepchem.com

Table 1: Example of a Multi-Step Synthetic Pathway

| Step | Starting Material | Key Reagents | Intermediate/Product | Transformation |

|---|---|---|---|---|

| 1 | α-(3-Phenoxyphenyl)-acetic acid diethyl ester | Diethyl carbonate | α-Methyl-α-(3-phenoxyphenyl)-malonic acid diethyl ester | Carboxylation/Alkylation |

| 2 | α-Methyl-α-(3-phenoxyphenyl)-malonic acid diethyl ester | Alkali hydroxide (e.g., NaOH), aqueous alcohol, heat | 2-(3-Phenoxyphenyl)propionic acid | Hydrolysis and Decarboxylation google.com |

To enhance efficiency, reduce waste, and shorten reaction times, one-pot reaction protocols have emerged as a valuable strategy in chemical synthesis. researchgate.net These protocols combine multiple reaction steps into a single vessel without the isolation of intermediates, thereby saving on solvents, energy, and labor. researchgate.net

In the context of related aryloxyphenoxypropionates, one-pot procedures have been developed that combine salt formation and subsequent esterification or amidation reactions in situ. researchgate.net This approach can be conceptually applied to this compound synthesis. Such a process might involve the initial formation of a salt from 2-(3-phenoxyphenyl)propionic acid, which is then immediately reacted with an alkylating or acylating agent in the same reaction vessel to form the desired ester or other derivative. The advantages of these reactions include increased efficiency, speed, and environmental friendliness. researchgate.net

Esterification and hydrolysis are fundamental transformations for the derivatization of the this compound scaffold. The carboxylic acid moiety of 2-(3-phenoxyphenyl)propionic acid is a versatile handle for creating a library of ester derivatives. These reactions are crucial for modifying the physicochemical properties of the parent compound.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. This allows for the synthesis of a wide range of derivatives, such as methyl, ethyl, or other alkyl propanoates.

Hydrolysis: Conversely, ester derivatives of this compound can be readily converted back to the parent carboxylic acid through hydrolysis. google.com This reaction is typically carried out by heating the ester in the presence of an acid or a base, such as an alkali hydroxide in an aqueous alcohol solution. google.com This reversibility is key for synthetic strategies where the ester group may be used as a protecting group or to facilitate purification.

Table 2: Key Derivatization Reactions

| Reaction Type | Starting Compound | General Reagents | Product | Purpose |

|---|---|---|---|---|

| Esterification | 2-(3-Phenoxyphenyl)propionic acid | Alcohol, Acid Catalyst | Alkyl this compound | Create derivatives with modified properties. |

| Hydrolysis | Alkyl this compound | Water, Acid or Base Catalyst | 2-(3-Phenoxyphenyl)propionic acid | Regenerate the parent acid from an ester derivative. google.com |

Stereoselective Synthesis and Chiral Resolution Techniques

The this compound structure contains a chiral center at the second carbon of the propanoate chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. The synthesis of single enantiomers is of paramount importance. This can be achieved either by separating a racemic mixture (chiral resolution) or by directly synthesizing the desired enantiomer (asymmetric synthesis).

Enantioselective catalysis is a powerful strategy that utilizes chiral catalysts to guide a chemical reaction to preferentially form one enantiomer over the other. rsc.org This approach is highly efficient as it avoids the 50% theoretical yield limit of classical resolution. In the synthesis of chiral propanoates, chiral Lewis base catalysts have been effectively employed. rsc.orgnsf.gov

While specific applications to this compound are proprietary, the general principle involves using a chiral catalyst to create the stereocenter in a controlled manner. This can occur, for example, during a conjugate addition or an alkylation step that establishes the chiral carbon. The goal is to generate the desired enantiomer with high enantiomeric excess (e.e.), minimizing the need for subsequent purification steps.

In more complex multi-step syntheses, intermediates may themselves contain multiple stereocenters. Diastereoselective control refers to the ability to control the relative configuration of these stereocenters during a reaction. When a new stereocenter is formed in a molecule that already contains one, two diastereomers can result.

Achieving high diastereoselectivity is crucial for the efficient synthesis of a single, pure final enantiomer. This can be accomplished through several strategies:

Catalyst Control: The choice of catalyst can profoundly influence which diastereomer is formed preferentially. rsc.org

Substrate Control: Existing stereocenters in the starting material can direct the stereochemical outcome of a subsequent reaction.

Neighboring Group Participation: Functional groups within the reacting molecule can interact with the reactive center to shield one face of the molecule, leading to the preferential formation of one diastereomer. researchgate.net

By carefully controlling the formation of intermediates, chemists can ensure that the desired stereochemical information is carried through the synthetic sequence, culminating in the target molecule with the correct absolute stereochemistry.

Chiral Resolution Methods for Enantiomeric Purity

This compound, commonly known as fenoprofen (B1672519), possesses a chiral center at the α-position of the propanoate moiety, leading to the existence of two enantiomers: (S)-(+)-fenoprofen and (R)-(-)-fenoprofen. The separation of this racemic mixture into its constituent enantiomers, a process known as chiral resolution, is of significant interest as the pharmacological activity often resides primarily in one enantiomer. ntu.edu.tw Various methods have been developed to achieve high enantiomeric purity.

One of the most established techniques for resolving racemic acids like fenoprofen is diastereomeric salt formation . This method involves reacting the racemic mixture with an enantiomerically pure chiral base, referred to as a resolving agent. wikipedia.orglibretexts.org This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.orgchemconnections.org This difference allows for their separation through fractional crystallization. wikipedia.org Once separated, the desired diastereomeric salt is treated with a strong acid to protonate the carboxylate, thereby liberating the pure enantiomer of fenoprofen. libretexts.org Common chiral resolving agents for acidic compounds include naturally occurring alkaloids and synthetic chiral amines. wikipedia.org

Enzymatic resolution offers a highly selective alternative for achieving enantiomeric purity. This kinetic resolution method utilizes enzymes, such as lipases, which can selectively catalyze a reaction with one enantiomer over the other. ntu.edu.tw For instance, the racemic ester of this compound can be subjected to hydrolysis by a lipase. The enzyme will preferentially hydrolyze one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the S-ester) unreacted. researchgate.net The resulting mixture of the unreacted ester and the hydrolyzed acid can then be separated by conventional chemical methods. The efficiency of such a resolution is determined by the enzyme's enantioselectivity. ntu.edu.twresearchgate.net

Chiral chromatography , particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is another powerful method for both analytical and preparative-scale separation of enantiomers. ntu.edu.twnih.gov In this technique, the racemic mixture is passed through a column containing a chiral material. The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. For analytical purposes, derivatization of the fenoprofen enantiomers, for example with L-leucinamide, can be employed to facilitate their separation and quantification on a standard reversed-phase column. nih.gov

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomers, which are then separated by fractional crystallization. wikipedia.org |

|

|

| Enzymatic Resolution | Enzyme-catalyzed kinetic resolution where one enantiomer reacts preferentially, allowing for separation. ntu.edu.tw |

|

|

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov |

|

|

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of active pharmaceutical ingredients (APIs) is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. ccchwc.edu.hk These principles are being applied to the synthesis of this compound to develop more sustainable and efficient manufacturing routes.

A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. ebin.pub In the synthesis of fenoprofen salts, significant progress has been made by moving away from traditional organic solvents. For example, a large-scale synthesis of fenoprofen calcium dihydrate has been developed that utilizes water as the solvent. rasayanjournal.co.inresearchgate.net This process reacts fenoprofen with calcium carbonate in an aqueous medium, avoiding the use of organic solvents like ethanol (B145695) or acetone (B3395972) that were common in earlier methods. rasayanjournal.co.inresearchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.

The choice of reagents is also critical. The aforementioned green synthesis employs calcium carbonate, a non-corrosive and inexpensive reagent, instead of reagents like calcium chloride or calcium hydroxide, which are more corrosive and were previously used in conjunction with organic solvents. rasayanjournal.co.in This shift not only enhances the safety and environmental profile of the process but can also improve the quality of the final product. rasayanjournal.co.inresearchgate.net

| Parameter | Traditional Approach | Green Approach |

|---|---|---|

| Solvent | Organic solvents (e.g., Ethanol, Acetone). rasayanjournal.co.in | Water. rasayanjournal.co.inresearchgate.net |

| Calcium Source | Calcium chloride (CaCl2), Calcium hydroxide (Ca(OH)2). rasayanjournal.co.in | Calcium carbonate (CaCO3). rasayanjournal.co.inresearchgate.net |

| Environmental Impact | Higher VOC emissions, use of corrosive reagents. | Elimination of organic solvents, use of a benign reagent. |

| Safety | Flammability of solvents, corrosivity (B1173158) of reagents. | Improved safety profile due to non-flammable solvent and non-corrosive reagent. |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.com Synthetic routes with high atom economy are preferred as they generate less waste. acs.orgjocpr.com

The synthesis of profens has historically been associated with poor atom economy. For instance, the traditional Boots synthesis of ibuprofen (B1674241), a structurally related profen, had an atom economy of only about 40%, generating significant waste. ccchwc.edu.hk A greener synthesis developed by the BHC company improved this to approximately 77% by using catalytic processes that incorporate a much higher percentage of the starting materials into the final product. wikipedia.org

Applying these lessons to this compound synthesis involves designing routes that favor addition and rearrangement reactions over substitutions and eliminations, which inherently generate byproducts. acs.org The use of catalytic reagents instead of stoichiometric ones is a key strategy. ccchwc.edu.hk For example, a process for preparing 2-(3-phenoxyphenyl)propanoic acid from m-phenoxy-benzyl cyanide involves steps that can be optimized for atom economy. google.com Waste minimization is a direct outcome of maximizing atom economy. blazingprojects.com Further strategies include the recycling of solvents and catalysts and the selection of synthetic pathways that avoid the formation of toxic or difficult-to-treat waste streams. p2infohouse.org

Continuous flow chemistry is an emerging technology in pharmaceutical manufacturing that offers significant advantages over traditional batch processing. nih.govnih.gov In a flow process, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. scielo.br This methodology is highly applicable to the industrial-scale synthesis of this compound.

The key advantages of continuous flow synthesis include:

Enhanced Safety: The small reactor volumes lead to superior heat transfer and control, minimizing the risk of thermal runaways, especially for exothermic reactions. nih.gov

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields, better selectivity, and reduced byproduct formation. nih.govsemanticscholar.org

Seamless Integration: Multiple reaction steps can be "telescoped" together without the need to isolate and purify intermediates, significantly shortening production times and reducing waste. nih.gov

Scalability: Scaling up production is achieved by either running the system for longer periods or by "numbering-up," which involves operating multiple reactors in parallel. scielo.br This avoids the challenges often associated with scaling up batch reactors.

The synthesis of ibuprofen has been successfully demonstrated in a three-step continuous-flow process, highlighting the potential for applying this technology to other profens like fenoprofen. semanticscholar.orgresearchgate.net Such a process would enhance the sustainability and economic viability of large-scale manufacturing. scielo.br

Derivatization and Analogue Synthesis of the Phenoxyphenyl Moiety

The phenoxyphenyl scaffold of this compound offers multiple sites for chemical modification to produce derivatives and analogues with potentially altered pharmacological profiles.

The two aromatic rings of the phenoxyphenyl moiety are susceptible to various functional group interconversions, most notably electrophilic aromatic substitution. A key transformation observed in vivo is the hydroxylation of the phenoxy ring, primarily at the 4'-position, to form 4'-hydroxyfenoprofen, a major metabolite. nih.gov This metabolic process demonstrates that the aromatic rings are accessible for functionalization.

Synthetic strategies can mimic this by introducing hydroxyl groups or other functionalities onto the rings to create new analogues. Other potential interconversions include:

Nitration followed by reduction: Introduction of a nitro group, which can then be reduced to an amino group. This amine can serve as a handle for further derivatization, such as amide or sulfonamide formation.

Halogenation: The introduction of halogen atoms (e.g., Cl, Br) can modulate the lipophilicity and electronic properties of the molecule.

Acylation: Friedel-Crafts acylation can introduce ketone functionalities, which can be further modified.

These derivatizations allow for a systematic exploration of the structure-activity relationship (SAR) of the phenoxyphenyl scaffold. Furthermore, the carboxylic acid group of fenoprofen itself can be modified, for instance, by converting it into amides or esters to create prodrugs or polymer-drug conjugates. nih.govnih.gov

Synthesis of Nitrogen-Containing Derivatives (e.g., Hydrazones)

The synthesis of nitrogen-containing derivatives, particularly hydrazones, from this compound (more commonly known as Fenoprofen) opens avenues for creating new chemical entities with potentially diverse biological activities. nih.govmdpi.com Hydrazones, characterized by the R1R2C=NNR3R4 structure, are valuable intermediates in organic synthesis. thieme-connect.de

The most direct route to synthesize such derivatives from the parent carboxylic acid involves the formation of hydrazide-hydrazones. This is typically a two-step process:

Formation of the Hydrazide : 2-(3-Phenoxyphenyl)propanoic acid is first converted into its corresponding hydrazide. This can be achieved by reacting the acid with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂), often after activating the carboxylic acid group (e.g., by converting it to an ester or acid chloride) to facilitate the reaction.

Condensation to form Hydrazone : The resulting 2-(3-phenoxyphenyl)propanehydrazide is then reacted with various aldehydes or ketones. This condensation reaction, typically catalyzed by a small amount of acid, yields the final hydrazide-hydrazone derivative. nih.gov

The reaction scheme is as follows: Step 1: Acid → Hydrazide C₁₅H₁₄O₃ + N₂H₄ → C₁₅H₁₆N₂O₂ + H₂O

Step 2: Hydrazide + Aldehyde/Ketone → Hydrazide-Hydrazone C₁₅H₁₆N₂O₂ + R-CHO → C₁₅H₁₅N₂O(N=CHR) + H₂O

The selection of the aldehyde or ketone in the second step allows for significant structural diversity in the final product.

| Reactant Aldehyde/Ketone | Chemical Formula | Resulting Hydrazone Derivative Name |

|---|---|---|

| Benzaldehyde | C₇H₆O | N'-(phenylmethylene)-2-(3-phenoxyphenyl)propanehydrazide |

| Acetone | C₃H₆O | N'-(propan-2-ylidene)-2-(3-phenoxyphenyl)propanehydrazide |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | N'-(4-hydroxybenzylidene)-2-(3-phenoxyphenyl)propanehydrazide |

| Salicylaldehyde | C₇H₆O₂ | N'-(2-hydroxybenzylidene)-2-(3-phenoxyphenyl)propanehydrazide |

C-H Functionalization Approaches for Structural Diversification

Carbon-hydrogen (C-H) functionalization is a powerful strategy in modern organic synthesis that allows for the direct conversion of C-H bonds into new C-C or C-X (where X is a heteroatom) bonds. mdpi.comillinois.edu This approach is highly atom-economical and offers a streamlined path to modify complex molecules like this compound, bypassing the need for pre-functionalized starting materials. nih.gov

For a molecule like this compound, which possesses multiple C-H bonds on its two aromatic rings, transition-metal catalysis is the predominant method for achieving selective functionalization. rsc.org Palladium (Pd), Rhodium (Rh), and Iron (Fe) complexes are commonly employed catalysts. rsc.orgnih.gov The strategy often relies on a directing group to control regioselectivity. The inherent carboxylic acid group of the molecule can act as a native directing group, guiding the metal catalyst to functionalize the ortho C-H bonds of the adjacent phenyl ring.

Key approaches include:

Palladium(II)-Catalyzed C-H Activation : This is a widely used method for late-stage functionalization of drug molecules. nih.gov Using the carboxylate as a directing group, Pd catalysts can facilitate arylation, alkenylation, or alkynylation at the ortho positions.

Rhodium(III)-Catalyzed C-H Activation : Rh(III) catalysts are effective for C-H amidation and annulation reactions, enabling the construction of new heterocyclic rings fused to the existing aromatic core. mdpi.com

Iron-Catalyzed C-H Functionalization : Iron catalysts offer a more sustainable and cost-effective alternative for reactions like C-H insertion with diazo compounds, allowing for the introduction of new alkyl chains. mdpi.com

The structural diversification achievable through these methods allows for the fine-tuning of the molecule's properties.

| Catalytic System | Type of Functionalization | Functional Group Introduced | Potential Reaction Site |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | Arylation | -Aryl | Ortho-position to propanoate group |

| [Cp*RhCl₂]₂ / AgSbF₆ | Amidation | -NHR | Ortho-position to propanoate group |

| Pd(OAc)₂ / Norbornene | Alkylation | -Alkyl | Ortho-position to propanoate group |

| Fe(Porphyrin) Complex | Carbene Insertion | -CH(CO₂R) | Benzylic or aromatic C-H bonds |

Mechanistic Investigations of Reaction Pathways

Identification of Reaction Intermediates and Transition States

Understanding the mechanistic pathways of reactions involving this compound is crucial for optimizing existing synthetic routes and designing new ones. The identification of transient species such as reaction intermediates and transition states provides a molecular-level picture of the chemical transformation.

While specific studies on this compound are not extensively documented in publicly available literature, mechanistic insights can be drawn from studies of other profen drugs like Ibuprofen, which share the 2-arylpropionic acid motif. nih.gov Key synthetic routes to profens often involve a 1,2-aryl migration step.

In such a pathway, a plausible mechanism involves:

Formation of a Ketone Precursor : The synthesis often starts with a Friedel-Crafts acylation to produce a ketone.

Activation and Rearrangement : The ketone is activated, for example, by conversion to a ketal. Treatment with an acid or a Lewis acid can then induce a 1,2-aryl migration. This rearrangement is a critical step where the aryl group moves from one carbon to an adjacent one.

Intermediate Formation : This migration proceeds through a high-energy transition state, often involving a bridged cationic intermediate (an arenium ion), where the migrating aryl group is partially bonded to both the origin and destination carbons. mdpi.com

Product Formation : Subsequent hydrolysis of the resulting ester yields the final carboxylic acid.

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in elucidating these pathways. DFT calculations can model the energy landscape of the reaction, mapping the relative energies of reactants, intermediates, transition states, and products, thereby confirming the most likely mechanistic route. mdpi.com

Kinetic Studies and Determination of Rate-Limiting Steps

For reactions involving this compound, such as its esterification, kinetic analysis can reveal crucial mechanistic details. In a typical acid-catalyzed esterification:

Rate = k[Acid]ᵃ[Alcohol]ᵇ[Catalyst]ᶜ

By measuring the initial reaction rate while changing the concentration of each component, the exponents (a, b, c), which represent the order of the reaction with respect to each species, can be determined. weebly.com

For instance, if doubling the concentration of the acid doubles the reaction rate while changes in the alcohol concentration have no effect, the reaction is first-order with respect to the acid and zero-order with respect to the alcohol. The slowest step would therefore be one that involves the acid but not the alcohol.

The table below illustrates hypothetical kinetic data for the esterification of 2-(3-phenoxyphenyl)propanoic acid.

| Experiment | [Acid] (mol/L) | [Alcohol] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |

From this illustrative data, the rate-limiting step would likely involve the protonation of the carboxylic acid by the catalyst, as the rate is first-order in both the acid and the catalyst, but zero-order in the alcohol. Such studies are fundamental for scaling up chemical processes and ensuring efficiency and product consistency.

Iii. Advanced Analytical Techniques for Characterization and Purity Assessment

Sophisticated Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of 2-(3-Phenoxyphenyl)propanoate. Each method offers a unique window into the molecule's architecture.

Multi-dimensional NMR spectroscopy is a powerful tool for determining the precise connectivity and spatial relationships of atoms within the this compound molecule. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) techniques offer deeper insights. researchgate.net

Techniques such as Correlation Spectroscopy (COSY) establish proton-proton (¹H-¹H) coupling networks, revealing adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy identifies longer-range (2-3 bond) correlations between protons and carbons. These multi-dimensional approaches are critical for assigning all NMR signals accurately, confirming the propanoate backbone, the phenoxy linkage, and the substitution pattern on the phenyl rings.

Table 1: Representative NMR Data for this compound Derivatives

| Technique | Observed Correlations / Chemical Shifts (ppm) | Interpretation |

| ¹H NMR | 7.58 (d, J = 8.3 Hz, 2H) rsc.org | Aromatic protons, likely on the phenyl ring. rsc.org |

| ¹³C NMR | 171.77, 140.84, 140.03, 133.26, 129.74, 128.82, 127.35, 127.31, 127.12, 66.60, 41.11, 22.02, 10.45 rsc.org | Resonances corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons of the propanoate chain. rsc.org |

| COSY | Cross-peaks between adjacent aliphatic protons on the propanoate chain. | Confirms the -CH(CH₃)-CH₂- structural fragment. |

| HSQC | Correlation between specific proton and carbon signals. | Assigns protons to their directly attached carbons. |

| HMBC | Long-range correlations from methyl protons to the carbonyl carbon and the adjacent methine carbon. | Confirms the overall structure and connectivity of the molecule. |

Note: Specific chemical shifts can vary based on the solvent and the specific derivative of this compound being analyzed.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule with high precision. google.com This allows for the calculation of its elemental composition, providing strong evidence for the molecular formula. Techniques like Electrospray Ionization (ESI) are often used to generate ions of the molecule with minimal fragmentation. researchgate.net

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, the core structure and the connectivity of the different functional groups can be confirmed. For instance, the cleavage of the ester bond or the ether linkage would produce characteristic fragment ions, further corroborating the structure of this compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. researchgate.net

FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. Characteristic absorption bands confirm the presence of key functional groups. For this compound, the strong carbonyl (C=O) stretch of the ester group is a prominent feature, typically appearing in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages, as well as the aromatic C-H and C=C stretching vibrations, also provide valuable diagnostic information.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum, aiding in the characterization of the phenyl and phenoxy groups.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester | C=O stretch | 1730 - 1750 |

| Ester | C-O stretch | 1150 - 1300 |

| Ether | C-O-C stretch | 1050 - 1250 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aliphatic | C-H stretch | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. researchgate.net The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. msu.edu The aromatic rings in the molecule give rise to characteristic π → π* transitions, which are typically observed in the UV region. The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the aromatic rings. UV-Vis spectroscopy is also a valuable tool for studying the formation of complexes between this compound and other molecules, as complexation can lead to shifts in the absorption spectrum. semanticscholar.org

Advanced Chromatographic Separation and Purity Determination

Advanced chromatographic techniques are essential for the separation of this compound from impurities and for the accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. By employing a suitable stationary phase (e.g., C18) and a mobile phase, this compound can be effectively separated from related substances, such as starting materials, byproducts, and degradation products. The use of a diode-array detector (DAD) or a mass spectrometer (MS) as the detector allows for both quantification and identification of the main component and any impurities present.

For chiral compounds like this compound, which can exist as enantiomers, chiral chromatography is necessary to separate and quantify the individual enantiomers. This is crucial as different enantiomers can have distinct biological activities.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of this compound, particularly for assessing the presence of volatile impurities. sci-hub.se The compound is typically derivatized to increase its volatility before analysis.

The development and validation of these chromatographic methods are critical for quality control, ensuring that this compound meets the required purity specifications for its intended application.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of fenoprofen (B1672519). csfarmacie.cz Method development and validation are critical to ensure that the analytical data generated is reliable, accurate, and reproducible. core.ac.ukresearchgate.net

Researchers have developed and validated various isocratic and gradient Reversed-Phase HPLC (RP-HPLC) methods for the determination of fenoprofen and its impurities. core.ac.ukjocpr.com A key aspect of method development is the selection of an appropriate stationary phase; while official pharmacopoeia methods may specify a C18 column, studies have shown that C8 columns can also provide excellent separation for fenoprofen and its related substances. core.ac.ukjocpr.com The mobile phase typically consists of an aqueous component, often a buffer or acidified water, and an organic modifier like acetonitrile. core.ac.ukjocpr.com For instance, a validated method used a mobile phase of acetonitrile/water (3:2) adjusted to pH 2 with phosphoric acid, at a flow rate of 1.75 mL/min. core.ac.uk

Validation of these HPLC methods is performed according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netjocpr.com One study developed a stability-indicating RP-HPLC method capable of separating fenoprofen calcium from all its process-related impurities and degradation products. jocpr.com This method demonstrated good linearity (r² > 0.99) and high precision (RSD 0.9%). researchgate.netjocpr.com

| Parameter | Condition | Source |

|---|---|---|

| Column | YMC Pack C8 (250 x 4.6 mm, 5 µm) | jocpr.com |

| Mobile Phase | Gradient elution with Mobile Phase A (Water:Acetic acid, 980:20) and Mobile Phase B (Acetonitrile:Acetic acid, 980:20) | jocpr.com |

| Flow Rate | 1.5 mL/min | jocpr.com |

| Detection | UV at 270 nm | jocpr.com |

| LOD | 0.002% - 0.01% | jocpr.com |

| LOQ | 0.01% - 0.03% | jocpr.com |

Gas Chromatography (GC) for Volatile Derivatives and Isomer Ratio Determination

Gas Chromatography (GC) is another powerful technique used for the analysis of fenoprofen, particularly for determining isomeric ratios. nih.gov Since fenoprofen itself is not sufficiently volatile for direct GC analysis, it is typically converted into a more volatile derivative, such as a methyl ester. nih.gov

The development of GC methods for the enantioseparation of fenoprofen methyl ester has been successfully achieved using chiral stationary phases. A notable example involves the use of a capillary column with a heptakis-(2,3-di-O-methyl-6-O-t-butyldimethyl-silyl)-beta-cyclodextrin stationary phase. nih.gov In such methods, optimization of parameters like initial temperature, temperature program rate, and carrier gas pressure is crucial to achieve the best resolution between the enantiomers. nih.gov Hydrogen is often used as the carrier gas. nih.gov This approach allows for the precise quantification of the enantiomeric ratio, which is critical since the (S)-enantiomer possesses the desired pharmacological activity while the (R)-isomer is less active. wikipedia.org

| Parameter | Condition | Source |

|---|---|---|

| Analyte Form | Methyl ester derivative | nih.gov |

| Column (Stationary Phase) | Heptakis-(2,3-di-O-methyl-6-O-t-butyldimethyl-silyl)-beta-cyclodextrin | nih.gov |

| Carrier Gas | Hydrogen | nih.gov |

| Optimization Parameters | Initial temperature, program rate, carrier pressure | nih.gov |

Chiral Chromatography for Enantiomeric Purity Assessment

Given that this compound is a chiral compound, the assessment of enantiomeric purity is of paramount importance. csfarmacie.czwikipedia.org Chiral chromatography, a specialized branch of chromatography, is the definitive method for separating enantiomers. chiralpedia.com This can be accomplished through various techniques, including HPLC, GC, and Capillary Electrophoresis (CE). nih.govnih.govnih.gov

The separation can be achieved directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column. nih.govnih.gov For direct separation via HPLC, polysaccharide-based CSPs and cyclodextrin-based CSPs are widely used. nih.govtandfonline.com For example, fenoprofen enantiomers have been successfully separated on a CHIROBIOTIC V column, which is based on a macrocyclic glycopeptide. sigmaaldrich.com Another approach involves using a chiral mobile phase additive, where a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the mobile phase to facilitate separation on an achiral column. tandfonline.com Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be effective for the enantiomeric separation of fenoprofen when added to the mobile phase. tandfonline.com

Capillary Electrophoresis (CE) using cyclodextrins as chiral selectors in the background electrolyte also provides a high-efficiency method for resolving fenoprofen enantiomers in under 20 minutes. nih.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | CHIROBIOTIC V (25 cm x 4.6 mm, 5 µm) | sigmaaldrich.com |

| Mobile Phase | 20 mM sodium citrate (B86180) (pH 6.3) : Tetrahydrofuran (90:10) | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Temperature | 23 °C | sigmaaldrich.com |

| Detection | UV at 254 nm | sigmaaldrich.com |

Other Advanced Characterization and Analytical Techniques

Beyond chromatography, other advanced techniques provide further insight into the physicochemical properties of this compound.

Electrochemical Methods for Redox Behavior Analysis

Electrochemical techniques are employed to study the redox behavior of fenoprofen and for chiral discrimination. nih.govsigmaaldrich.com Methods such as cyclic voltammetry and differential pulse cathodic stripping voltammetry have been utilized to investigate the interaction of fenoprofen enantiomers with biomolecules like human serum albumin (HSA). nih.gov In one study, a biosensor was developed using an ionic liquid-HSA film on a glassy carbon electrode to study these interactions under physiological conditions. nih.gov The electrochemical behavior monitored by cyclic voltammetry showed a larger response from the L-fenoprofen enantiomer, demonstrating the potential for chiral discrimination using electrochemical methods. nih.govsigmaaldrich.com Such studies can also determine important parameters like binding constants. nih.gov Other research has noted the potential of fenoprofen as an effective corrosion inhibitor for copper in certain media, an application rooted in its electrochemical interactions with the metal surface. mdpi.com

Thermal Analysis Techniques (e.g., DSC, TGA) for Material Behavior

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the material properties of fenoprofen, particularly its solid-state forms like fenoprofen calcium dihydrate. nih.govnih.govmt.comgammadata.se

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal transitions such as melting, crystallization, and glass transitions. redalyc.org Studies on fenoprofen calcium dihydrate show a distinct, sharp endothermic peak in the DSC thermogram at approximately 89-102°C. nih.govnih.gov This endotherm corresponds to the loss of water of crystallization, which is accompanied by a structural collapse from a crystalline form to a liquid crystal (thermotropic mesophase) form. nih.govnih.gov

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. redalyc.org When used in conjunction with DSC or Differential Thermal Analysis (DTA), TGA can help differentiate between physical transitions (like melting, which involves no mass loss) and chemical events (like decomposition, which involves mass loss). gammadata.sescielo.br This combined analysis is crucial for understanding the thermal behavior and stability of the compound and its various formulations. scielo.br

| Technique | Observation | Interpretation | Source |

|---|---|---|---|

| DSC | Sharp endothermic peak at 89-102°C | Loss of water of crystallization and formation of a liquid crystal phase | nih.gov, nih.gov |

| TGA/DTA | Mass loss corresponding to endothermic events | Characterization of thermal degradation and stability | scielo.br |

Iv. Theoretical and Computational Chemistry Studies of 2 3 Phenoxyphenyl Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to understanding the electronic nature of 2-(3-phenoxyphenyl)propanoate. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, used to determine the optimized geometry and energy of molecules. For fenoprofen (B1672519), DFT calculations have been employed to predict its three-dimensional structure and thermochemical properties.

Studies have utilized the B3LYP functional with basis sets such as 6-311G++(d,p) to calculate the optimized geometry. wmocollege.ac.in The results show a high degree of accuracy when compared to experimental crystallographic data, with a calculated Pearson correlation coefficient of 0.976 for the geometric parameters. wmocollege.ac.in More recent and advanced studies have used the B3LYP-D3(BJ)/Def2-TZVP level of theory, which also shows excellent agreement with experimental values, thus confirming the reliability of the calculated structures. rsc.orgresearchgate.netrsc.org

DFT calculations also provide key thermochemical parameters that describe the molecule's stability and energy.

Table 1: Calculated Thermochemical Properties of Fenoprofen

| Property | Value |

|---|---|

| Enthalpy (H) | -5.06 x 10⁵ kcal/mol |

| Gibbs Free Energy (G) | -5.06 x 10⁵ kcal/mol |

| Entropy (S) | 133.11 cal/mol |

Data calculated using the DFT/B3LYP/6311G++(d,p) level of theory. wmocollege.ac.in

These calculations confirm that fenoprofen is a stable molecule, and the optimized geometries serve as the starting point for more complex calculations of reactivity and dynamic behavior. wmocollege.ac.in

For higher accuracy in determining electronic properties, researchers turn to sophisticated ab initio methods. While computationally more demanding than DFT, these methods can provide more precise values for properties like ionization energies.

The electronic structure of fenoprofen has been investigated using techniques such as soft X-ray absorption spectroscopy supported by high-level theoretical calculations. rsc.org Methods including the Outer Valence Green's Function (OVGF) and the renormalized Partial Third Order (P3+) self-energy approximation have been used to calculate the valence band spectra. rsc.orgrsc.orgrsc.org Findings indicate that the P3+ method provides results that are in slightly better agreement with experimental data, particularly for outer valence ionic states. rsc.orgrsc.orgrsc.org These advanced computational approaches are crucial for accurately interpreting experimental spectra and understanding the behavior of the molecule's electrons. rsc.org

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netphyschemres.org

DFT studies have been conducted to determine these properties for fenoprofen. The HOMO-LUMO energy gap for the S-enantiomer was calculated to be 5.5265 eV, suggesting high stability and relatively low reactivity. sid.ir Other studies using the B3LYP/6311G++(d,p) level of theory have calculated global reactivity descriptors from these energies. wmocollege.ac.in

Table 2: Frontier Molecular Orbitals and Reactivity Descriptors for Fenoprofen

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | -0.24 eV | wmocollege.ac.in |

| LUMO Energy | -0.04 eV | wmocollege.ac.in |

| Energy Gap (ΔE) | 5.5265 eV | sid.ir |

| Hardness (η) | 2.68 | wmocollege.ac.in |

A larger energy gap corresponds to greater molecular stability and lower reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net The calculated hardness value of 2.68 for fenoprofen further supports its high stability. wmocollege.ac.in Additionally, Molecular Electrostatic Potential (MESP) maps, generated from these calculations, identify the negative potential sites on electronegative oxygen atoms and positive potential sites around hydrogen atoms, indicating the regions most likely to be involved in electrophilic and nucleophilic interactions, respectively. wmocollege.ac.inresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations describe the static electronic structure, molecular modeling and dynamics simulations are used to explore the molecule's flexibility and behavior over time.

Molecules like fenoprofen are not rigid; they can adopt various three-dimensional shapes, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable of these arrangements and map the energy landscape that governs transitions between them. researchgate.net

A detailed exploration of fenoprofen's conformational landscape identified sixteen low-energy conformers. rsc.orgresearchgate.netrsc.org These stable structures were found to fall into two distinct groups based on steric similarities, with an energy separation of approximately 3 kJ/mol. rsc.orgresearchgate.netrsc.org The analysis further revealed that conformers can be classified as syn or anti based on the orientation of the hydroxyl group relative to the rest of the propanoic acid chain. researchgate.net The anti species were determined to be more stable than the syn species, with relative energy ranges of 0–1.3 kJ/mol for anti-fenoprofen and 3.8–6.3 kJ/mol for syn-fenoprofen. rsc.org Understanding this energy landscape is crucial, as the molecule's ability to adopt different conformations can directly influence its biological activity and interactions.

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the movement of atoms in a molecule over time. These simulations solve Newton's equations of motion for the system, offering insights into its dynamic behavior and interactions with its environment.

MD simulations have been performed to verify the binding of fenoprofen to proteins. nih.gov In one study, simulations showed that fenoprofen binds to the promoter binding region of the SaeR protein in Staphylococcus aureus, forming stable complexes stabilized by hydrogen bond interactions. nih.govresearchgate.net Such simulations are invaluable for understanding the molecular basis of a drug's mechanism of action, revealing the specific interactions that drive its binding to a biological target. nih.gov The use of MD is a standard technique for this class of molecules, helping to explain everything from chiral recognition mechanisms to interactions with polymers. researchgate.netscielo.org.za

Computational Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a well-established methodology for predicting the spectroscopic parameters of organic molecules. mdpi.com These predictions are invaluable for structure verification and interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using DFT methods. d-nb.info Approaches like the Gauge-Independent Atomic Orbital (GIAO) method are commonly employed. mdpi.com The process typically involves:

Optimization of the molecule's 3D geometry using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). nih.gov

Calculation of the magnetic shielding tensors for the optimized geometry.

Referencing the calculated shielding values against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ).

Vibrational Frequencies: The vibrational frequencies that correspond to peaks in an infrared (IR) or Raman spectrum can also be calculated using computational methods. researchgate.net After geometric optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). nih.gov

The output provides a list of vibrational modes and their corresponding frequencies. nepjol.info It is common practice to apply a scaling factor to the calculated (harmonic) frequencies to better match experimental (anharmonic) frequencies. mdpi.com For this compound, these calculations would predict the frequencies for key functional group vibrations, such as the C=O stretch of the ester group (typically in the 1735-1750 cm⁻¹ region), C-O stretches, and aromatic C-H and C=C vibrations. researchgate.net A detailed analysis, known as a Potential Energy Distribution (PED) analysis, can be performed to assign the calculated frequencies to specific atomic motions within the molecule. nepjol.info

Structure-Property Relationships from Computational Data (excluding direct chemical/physical properties)

Computational methods are instrumental in deriving quantitative structure-activity relationships (QSAR) and understanding how a molecule's structure influences its behavior in various systems. nih.govresearchgate.net

Lipophilicity is a critical property that influences a molecule's pharmacokinetic profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water. foldingathome.org Computational models provide a rapid means of estimating logP. nih.gov These models can be atom-based, where contributions from individual atoms are summed, or fragment-based. One widely used method is XLogP, which calculates logP based on atomic contributions and correction factors. nih.gov

Polarity is another key descriptor, often quantified by the topological polar surface area (TPSA). TPSA is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) and is a good predictor of passive molecular transport through membranes. While specific computationally derived values for this compound are not published, the necessary descriptors can be readily calculated using various software platforms. The presence of the ester group and the two phenyl rings would be the primary determinants of its lipophilicity and polarity.

| Descriptor | Description | Relevance |

| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity ("greasiness"). foldingathome.org | Influences solubility, membrane permeability, and plasma protein binding. |

| TPSA | Topological Polar Surface Area; the sum of the surfaces of polar atoms (O, N) in a molecule. | Predicts hydrogen bonding capacity and is correlated with drug transport properties. |

Cheminformatics utilizes numerical descriptors of molecular structure to build models that correlate structure with properties. researchgate.net Topological descriptors are numerical values derived from the 2D representation of a molecule. researchgate.net

Examples of such descriptors that would be calculated for this compound include:

Molecular Weight: The sum of the atomic weights of all atoms in the molecule.

Atom and Bond Counts: Numbers of specific atoms (carbon, oxygen) and bond types (single, double, aromatic).

Connectivity Indices (e.g., Kier & Hall indices): These describe the branching and shape of the molecular skeleton.

Topological Charge Indices: Reflect the charge distribution across the molecule. researchgate.net

Molecular fingerprints are bit strings where each bit represents the presence or absence of a specific structural feature or substructure. These are essential for similarity searching and machine learning models in drug discovery.

| Descriptor Type | Examples | Application |

| Constitutional | Molecular Weight, Atom Count, Bond Count | Basic filtering, QSAR models |

| Topological | Connectivity Indices, Shape Indices | QSAR, molecular diversity analysis |

| Molecular Fingerprints | Substructure Keys, Hashed Fingerprints | Similarity searching, classification models |

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.delibretexts.org It is a valuable tool for understanding and predicting chemical reactivity. wolfram.com The MEP surface is color-coded to indicate different regions of charge distribution:

Red: Regions of most negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, this would be concentrated around the carbonyl oxygen of the ester group.

Blue: Regions of most positive electrostatic potential, electron-poor. These areas are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or neutral potential. wolfram.com

By analyzing the MEP surface of this compound, one could visualize the sites most likely to interact with biological receptors or other molecules. uni-muenchen.dewolfram.com

Fukui Functions: Within DFT, Fukui functions (f(r)) provide a more quantitative measure of reactivity at specific atomic sites in a molecule. wikipedia.orgscm.com The function describes the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org By calculating the condensed Fukui function for each atom, one can predict the most likely sites for:

Nucleophilic attack (f⁺): Where an electron is most readily accepted (LUMO-driven reactivity).

Electrophilic attack (f⁻): Where an electron is most easily donated (HOMO-driven reactivity). scm.comfaccts.de

V. Molecular Interactions and Biological System Probing Non Clinical Focus

In Vitro Studies of Molecular Target Engagement

In vitro studies are crucial for elucidating the direct interactions between a compound and its biological targets. For Fenoprofen (B1672519), these studies have traditionally centered on its effects on cyclooxygenase enzymes but have recently expanded to include other receptor systems.

Receptor Binding Assays with Defined Molecular Targets

While primarily known as a cyclooxygenase (COX) inhibitor, recent research has identified that Fenoprofen can interact with other specific molecular targets. nih.gov A screening of a library containing over 1,400 pharmacologically active molecules revealed that Fenoprofen acts as a positive allosteric modulator (PAM) at several melanocortin receptors (MCRs). nih.govmedchemexpress.commedchemexpress.com

Specifically, Fenoprofen was identified as a PAM for the human melanocortin 3 receptor (MC3R). nih.govrndsystems.com In receptor binding assays using Chinese Hamster Ovary (CHO) cells expressing MC3R, Fenoprofen was shown to enhance the cAMP production stimulated by the native ligand, α-melanocyte-stimulating hormone (α-MSH). nih.gov It effectively lowers the EC50 value of α-MSH at the MC3 receptor, with a reported pEC50 of 8.69. rndsystems.comtocris.com Further studies in HEK293T cells showed that Fenoprofen stimulates ERK1/2 activation at MC3, MC4, and MC5 receptors, indicating it acts as a biased allosteric modulator that selectively activates the ERK1/2 pathway without engaging the canonical cAMP signaling pathway on its own. medchemexpress.commedchemexpress.comrndsystems.com This discovery of off-target activity on MCRs highlights a molecular interaction independent of its well-known COX inhibition. nih.gov

Receptor Activity Data for 2-(3-Phenoxyphenyl)propanoate (Fenoprofen)

| Receptor Target | Activity | Assay Detail | Finding | Reference |

|---|---|---|---|---|

| Melanocortin 3 Receptor (MC3R) | Positive Allosteric Modulator (PAM) | cAMP production in CHO cells | Enhances α-MSH-stimulated cAMP production; pEC50 = 8.69 | nih.govrndsystems.comtocris.com |

| Melanocortin 3, 4, 5 Receptors (MC3R, MC4R, MC5R) | Biased Allosteric Modulator | ERK1/2 activation in HEK293T cells | Selectively activates ERK1/2 cascade but not canonical cAMP signaling. | medchemexpress.commedchemexpress.comrndsystems.com |

Enzyme Inhibition/Activation Kinetics (e.g., Cyclooxygenase (COX) Enzymes)

The primary mechanism of action for Fenoprofen is the inhibition of prostaglandin (B15479496) synthesis through the blockage of cyclooxygenase (COX) enzymes. wikipedia.orgdrugbank.com There are two main isoforms, COX-1 and COX-2, which are the major targets of non-steroidal anti-inflammatory drugs (NSAIDs). acs.orgiucr.org Fenoprofen, like other profens, inhibits both COX-1 and COX-2, classifying it as a non-selective inhibitor. aafp.orgnih.gov

The kinetics of how NSAIDs inhibit COX enzymes can be categorized into distinct modes, including simple competitive inhibition and more complex time-dependent inhibition. acs.orgnih.gov Phenylpropionic acid inhibitors like ibuprofen (B1674241) are considered competitive and rapidly reversible inhibitors. acs.org Studies have shown that Fenoprofen's inhibition of COX-1 is more potent than its inhibition of COX-2. One study reported IC50 values of 3.4 μM for COX-1 and 41 μM for COX-2. nih.gov However, IC50 values can be highly dependent on the specific in vitro assay conditions used. nih.govnih.gov

In Vitro COX Inhibition Data for this compound (Fenoprofen)

| Enzyme | Inhibition Value (IC50) | Selectivity | Reference |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | 3.4 μM | Non-selective, with higher potency for COX-1 | nih.gov |

| Cyclooxygenase-2 (COX-2) | 41 μM |

Protein-Ligand Interaction Characterization (e.g., SPR, ITC)

Detailed characterization of the binding thermodynamics and kinetics between a ligand and its protein target can be achieved using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). ukri.orgnih.govbiorxiv.orglabmanager.com SPR provides real-time data on the rates of association and dissociation, while ITC directly measures the heat changes upon binding to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.govlabmanager.com

While there is a wealth of data on the structural and inhibitory nature of Fenoprofen's interaction with COX enzymes, specific studies utilizing SPR or ITC to define the thermodynamic and kinetic profile of this interaction are not prominently available in the reviewed literature. However, the principles of these techniques are widely applied in drug discovery to quantify the binding events that underpin a drug's mechanism of action. ukri.org For profens in general, crystallographic studies reveal that the binding within the COX active site is driven by specific interactions, such as the formation of hydrogen bonds and ion pairs between the drug's carboxylate group and key amino acid residues like Arginine-120 and Tyrosine-355. acs.orgnih.gov These structural insights are complemented by thermodynamic data from techniques like ITC, which would quantify the energetic driving forces of the binding event. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity, helping to identify the key chemical features responsible for its effects. researchgate.net

Identification of Key Pharmacophores and Structural Motifs

Fenoprofen belongs to the 2-arylpropionic acid class of NSAIDs, also known as "profens". nih.govnih.gov The fundamental pharmacophore for this class consists of several key structural motifs:

The Carboxylic Acid Group: This acidic moiety is critical for activity. It forms crucial ionic and hydrogen-bonding interactions with positively charged or polar residues, most notably Arginine-120, at the entrance of the COX enzyme's active site. acs.orgiucr.orgscbt.com Modification of this group, for instance through esterification or amidation, generally leads to decreased activity. researchgate.net

The α-Methyl Group: The methyl group attached to the carbon alpha to the carboxylic acid is a defining feature of profens. nih.govulakbim.gov.tr This substitution is important for potency. Removing it (to form an arylacetic acid) or adding a second methyl group (α,α-dimethyl substitution) generally reduces COX inhibitory activity. researchgate.netnih.gov The stereochemistry at this chiral center is also critical, as discussed in the next section.

The Aryl Moiety (3-Phenoxyphenyl group): The large, hydrophobic 3-phenoxyphenyl group anchors the molecule within the long, hydrophobic channel of the COX active site. scbt.com This aryl portion engages in van der Waals and hydrophobic interactions with nonpolar amino acid residues lining the active site, contributing significantly to binding affinity. iucr.org The ether linkage provides conformational flexibility, allowing the two phenyl rings to adopt an optimal position within the binding pocket.

Key Pharmacophoric Features of this compound (Fenoprofen)

| Structural Motif | Role in Molecular Interaction | Reference |

|---|---|---|

| Carboxylic Acid | Forms essential ionic and hydrogen bonds with active site residues (e.g., Arg-120, Tyr-355) of COX enzymes. | acs.orgiucr.orgscbt.com |

| α-Methyl Group | Contributes to potency; creates the chiral center critical for stereoselective binding. | researchgate.netnih.govulakbim.gov.tr |

| 3-Phenoxyphenyl Group | Provides the hydrophobic scaffold for binding within the COX active site channel through van der Waals forces. | scbt.comiucr.org |

Impact of Stereochemistry on Molecular Recognition

Fenoprofen possesses a single stereogenic center at the alpha-carbon of the propionic acid moiety, meaning it exists as a pair of enantiomers: (S)-Fenoprofen and (R)-Fenoprofen. wikipedia.orgresearchgate.net The biological activity of these enantiomers is markedly different due to the three-dimensional nature of the enzyme's binding site.

(S)-Enantiomer: The (S)-form is the pharmacologically active enantiomer, responsible for the inhibition of COX enzymes. wikipedia.orgconicet.gov.ar Its specific spatial arrangement allows for optimal fitting and interaction with the amino acid residues in the active site.

(R)-Enantiomer: The (R)-isomer is significantly less active as a COX inhibitor. wikipedia.org It is believed that the different spatial orientation of the methyl group in the (R)-enantiomer leads to unfavorable steric interactions with residues in the active site, such as Tyr-355, preventing effective binding. nih.gov

A fascinating aspect of Fenoprofen's biochemistry is the unidirectional metabolic chiral inversion that converts the inactive (R)-enantiomer into the active (S)-enantiomer in the body. wikipedia.orgnih.gov This conversion is catalyzed by acyl-CoA ligase and occurs in various tissues, including the liver and, to a lesser extent, the brain. conicet.gov.arnih.govnih.gov This process ensures that a significant portion of the administered racemic drug becomes the active form. Studies in various animal species have demonstrated this inversion, with the extent varying between species; for example, the inversion rate was found to be approximately 38% in horses and 90-93% in dogs and cats. nih.govconicet.gov.ar

Stereochemistry and Activity of Fenoprofen Enantiomers

| Enantiomer | Biological Activity | Molecular Recognition Aspect | Reference |

|---|---|---|---|

| (S)-Fenoprofen | Pharmacologically active | Optimal fit in the COX active site, leading to effective enzyme inhibition. | wikipedia.orgconicet.gov.ar |

| (R)-Fenoprofen | Significantly less active | Steric hindrance within the binding pocket prevents optimal interaction. Undergoes in vivo chiral inversion to the (S)-form. | wikipedia.orgnih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structures. For this compound (Fenoprofen), QSAR studies have been employed to understand the relationship between its structural features and various activities, including its toxicity and interactions with therapeutic targets. academicoa.comnih.gov

Researchers have utilized QSAR to analyze a group of non-steroidal anti-inflammatory drugs (NSAIDs), including Fenoprofen, to predict their acute oral toxicity in rats. academicoa.com These models use molecular descriptors—numerical values that characterize properties of the molecule—to build mathematical relationships that can forecast the activity of new or untested compounds. nih.govresearchgate.net For instance, studies have applied M-polynomial methods to derive degree-based topological indices for a series of NSAIDs, including Fenoprofen, to correlate their structure with physicochemical properties. researchgate.netresearchgate.net Such analyses are crucial in drug design, helping to predict the properties and potential toxicities of novel derivatives before their synthesis. academicoa.comnih.gov

A case study using the Toxicity Estimation Software Tool (T.E.S.T.) for predicting rat oral LD50 (median lethal dose) included Fenoprofen among 35 painkiller drugs. academicoa.com The predictive data from such software help in the preliminary screening of chemical compounds. academicoa.com

Table 1: Examples of Descriptors Used in QSAR Studies of NSAIDs

| Descriptor Type | Example | Relevance |

| Topological | M-polynomial derived indices | Correlates molecular structure with physicochemical properties. researchgate.netresearchgate.net |

| Quantum Chemical | EHOMO, ELUMO | Relates electronic properties to reactivity and biological activity. researchgate.net |

| Physicochemical | LogP (Partition coefficient) | Indicates the lipophilicity of the compound, affecting absorption and distribution. |

| Structural | Molecular Weight | Basic property influencing a wide range of biological interactions. |

This table is illustrative and based on general QSAR principles and studies on related compounds.

Cellular Pathway Modulation In Vitro

In vitro studies using various cell models have demonstrated that this compound can modulate several key cell signaling pathways. A significant finding is its role as a positive allosteric modulator (PAM) for melanocortin receptors (MCRs), specifically MC3R, MC4R, and MC5R. medchemexpress.commedchemexpress.com

In Human Embryonic Kidney (HEK293T) cells, Fenoprofen was found to stimulate the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in a biphasic manner. medchemexpress.commedchemexpress.com This activation was observed at concentrations of 1-10 µM. medchemexpress.commedchemexpress.com Notably, Fenoprofen selectively activated the ERK1/2 cascade without engaging the canonical cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, indicating biased allosteric modulation. medchemexpress.comnih.gov This MC3R-mediated action has been linked to pro-resolving effects, such as promoting phagocytosis by macrophages in vitro. nih.govresearchgate.net

Further research has shown that Fenoprofen can also act as an efficient activator of Peroxisome Proliferator-Activated Receptors (PPARs). selleckchem.com It activates both PPARα and PPARγ, which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. selleckchem.com In prostate cancer cell lines, Fenoprofen has been reported to decrease cell survival by upregulating the expression of the p75 neurotrophin receptor (p75NTR). researchgate.net

Table 2: In Vitro Effects of Fenoprofen on Cell Signaling Pathways

| Cell Line | Pathway Modulated | Observed Effect | Concentration | Citation |

| HEK293T | Melanocortin Receptor (MC3R, MC4R, MC5R) / ERK1/2 | Positive allosteric modulation; selective activation of ERK1/2 | 1-10 µM | medchemexpress.com, medchemexpress.com |

| Murine Macrophages | Melanocortin Receptor 3 (MC3R) | Promotion of phagocytosis and efferocytosis | 0.1 µM (most active) | nih.gov |